Cas no 92053-25-3 (2-[(2S)-pyrrolidin-2-yl]propan-2-ol)

2-[(2S)-pyrrolidin-2-yl]propan-2-ol structure
92053-25-3 structure
Nom du produit:2-[(2S)-pyrrolidin-2-yl]propan-2-ol
Numéro CAS:92053-25-3
Le MF:C7H15NO
Mégawatts:129.200102090836
MDL:MFCD11975452
CID:1971699
PubChem ID:12732179

2-[(2S)-pyrrolidin-2-yl]propan-2-ol Propriétés chimiques et physiques

Nom et identifiant

    • (2S)-a,a-dimethyl-2-Pyrrolidinemethanol
    • (S)-(-)-1-(trimethylsilylamino)-2-(methoxymethyl)pyrrolidine
    • (S)-dimethylprolidin-2-ylmethanol
    • CTK0A9772
    • AG-E-11081
    • AC1MBG19
    • (S)-1-methyl-1-(2-pyrrolidinyl)ethanol
    • [(2S)-2-(methoxymethyl)pyrrolidinyl](1,1-dimethyl-1-silaethyl)amine
    • SBB017513
    • 1-Pyrrolidinamine, 2-(methoxymethyl)-N-(trimethylsilyl)-, (S)-
    • (S)-2-Methoxymethyl-1-trimethylsilylaminopyrrolidin
    • (S)-(-)-1-trimethylsilylamino-2-methoxymethylpyrrolidine
    • (S)-2-(pyrrolidin-2-yl)propan-2-ol
    • (S)-1-methyl-1-(pyrrolidin-4-yl)ethanol
    • (S)-2-pyrrolidin-2-yl-propan-2-ol
    • (S)-(-)-2-(N-Pyrrolidin-2-yl)propan-2-ol
    • (S)-(-)-2-(1-hydroxy-1-methylethyl)-pyrrolidine
    • (S)-(−)-Α,Α-DIMETHYL-2-PROLINOL
    • (S)-2-(1-Hydroxy-1-methylethyl)pyrrolidine
    • (S)-(-)-2-(1-hydroxy-1-methylethyl)-pyrrolidi
    • 1-Pyrrolidinamine,2-(methoxymethyl)-N-(trimethylsilyl)-,(S)
    • (S)-2-(1-HYDROXY-1-METHYLETHYL) PYRROLIDINE,
    • 2-[(2s)-pyrrolidin-2-yl]propan-2-ol
    • AK170520
    • PSXWGNIMIRRWRB-LURJTMIESA-N
    • FCH933269
    • SB21854
    • alpha,alpha-Dimethylpyrrolidine-2alpha-methanol
    • (2S)-α,α-Dimethyl-2-pyrrolidinemethanol (ACI)
    • 2-Pyrrolidinemethanol, α,α-dimethyl-, (S)- (ZCI)
    • (2S)-α,α-Dimethylpyrrolidin-2-methanol
    • (S)-α,α-Dimethyl-2-pyrrolidinemethanol
    • AKOS006339532
    • MFCD11975452
    • SCHEMBL1266740
    • CS-0052120
    • EN300-2953728
    • DS-7588
    • 92053-25-3
    • 2-[(2S)-pyrrolidin-2-yl]propan-2-ol
    • MDL: MFCD11975452
    • Piscine à noyau: 1S/C7H15NO/c1-7(2,9)6-4-3-5-8-6/h6,8-9H,3-5H2,1-2H3/t6-/m0/s1
    • La clé Inchi: PSXWGNIMIRRWRB-LURJTMIESA-N
    • Sourire: C([C@H]1NCCC1)(O)(C)C

Propriétés calculées

  • Qualité précise: 129.11500
  • Masse isotopique unique: 129.115364102g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 2
  • Nombre de récepteurs de liaison hydrogène: 2
  • Comptage des atomes lourds: 9
  • Nombre de liaisons rotatives: 1
  • Complexité: 101
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 1
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: 0.3
  • Surface topologique des pôles: 32.299

Propriétés expérimentales

  • Point d'ébullition: 195.7±13.0°C at 760 mmHg
  • Le PSA: 32.26000
  • Le LogP: 0.83810

2-[(2S)-pyrrolidin-2-yl]propan-2-ol Informations de sécurité

2-[(2S)-pyrrolidin-2-yl]propan-2-ol PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Enamine
EN300-2953728-10g
2-[(2S)-pyrrolidin-2-yl]propan-2-ol
92053-25-3
10g
$1442.0 2023-09-06
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU12193-25G
2-[(2S)-pyrrolidin-2-yl]propan-2-ol
92053-25-3 97%
25g
¥ 13,054.00 2023-04-13
Chemenu
CM109066-250mg
2-[(2S)-pyrrolidin-2-yl]propan-2-ol
92053-25-3 97%
250mg
$78 2024-07-20
eNovation Chemicals LLC
D583267-250mg
(S)-2-(1-HYDROXY-1-METHYLETHYL) PYRROLIDINE,
92053-25-3 95%
250mg
$384 2024-05-24
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
S178234-100mg
2-[(2S)-pyrrolidin-2-yl]propan-2-ol
92053-25-3 97%
100mg
¥294.90 2023-09-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S14670-100mg
(S)-2-(Pyrrolidin-2-yl)propan-2-ol
92053-25-3
100mg
¥1256.0 2021-09-04
Enamine
EN300-2953728-10.0g
2-[(2S)-pyrrolidin-2-yl]propan-2-ol
92053-25-3 95.0%
10.0g
$1126.0 2025-03-19
Alichem
A109004838-250mg
(S)-2-(Pyrrolidin-2-yl)propan-2-ol
92053-25-3 95%
250mg
$247.20 2023-08-31
eNovation Chemicals LLC
D583267-100mg
(S)-2-(1-HYDROXY-1-METHYLETHYL) PYRROLIDINE,
92053-25-3 95%
100mg
$260 2024-05-24
Advanced ChemBlocks
I-9091-5G
(2S)-Alpha,Alpha-dimethyl-2-pyrrolidinemethanol
92053-25-3 97%
5G
$775 2023-09-15

2-[(2S)-pyrrolidin-2-yl]propan-2-ol Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
Référence
Asymmetric conjugate addition to unsaturated chiral amido alcohols using Grignard reagents coordinated with tertiary amines or DBU. Preparation of optically active 3-substituted carboxylic acids and (S)-(-)-citronellol
Soai, Kenso; Machida, Hideaki; Yokota, Noriko, Journal of the Chemical Society, 1987, (9), 1909-14

Méthode de production 2

Conditions de réaction
1.1 Reagents: Potassium hydroxide Solvents: Methanol ;  12 h, reflux; 72 h, rt
Référence
Preparation of pyrazolopyrimidines as cyclin-dependent kinase inhibitors
, World Intellectual Property Organization, , ,

Méthode de production 3

Conditions de réaction
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  cooled; overnight, cooled
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 12
Référence
Asymmetric hydroamination catalyzed by a new chiral zirconium system: reaction scope and mechanism
Zhou, Xiaoguang; Wei, Bing; Sun, Xiu-Li; Tang, Yong; Xie, Zuowei, Chemical Communications (Cambridge, 2015, 51(26), 5751-5753

Méthode de production 4

Conditions de réaction
1.1 Reagents: Hydrogen Solvents: Methanol ;  24 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Diethyl ether ,  Water
Référence
A New Class of Modular Chiral Ligands with Fluxional Groups
Sibi, Mukund P.; Zhang, Ruzhou; Manyem, Shankar, Journal of the American Chemical Society, 2003, 125(31), 9306-9307

Méthode de production 5

Conditions de réaction
1.1 Reagents: Trifluoroacetic acid
Référence
Isosteric expansion of the structural diversity of chiral ligands: Design and application of proline-based N,N'-dioxide ligands for copper-catalyzed enantioselective Henry reactions
Gao, En; Li, Meng; Duan, Lili; Li, Lin; Li, Yue-Ming, Tetrahedron, 2019, 75(37),

Méthode de production 6

Conditions de réaction
1.1 Reagents: Potassium hydroxide Solvents: Methanol ;  15 h, reflux
Référence
Lewis acid-catalyzed Diels-Alder reaction of 2-cyclopentenones with Danishefsky's diene: double bond isomerization of tetrahydro-1H-indene-1,5(7aH)-diones, and attempts on an asymmetric catalysis
Krebs, Michael; Laschat, Sabine, ARKIVOC (Gainesville, 2012, (3), 5-19

Méthode de production 7

Conditions de réaction
1.1 Reagents: Acetic acid ,  Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ;  24 h, 1 atm, rt
Référence
Pyrazine compounds as phosphodiesterase 10 inhibitors and their preparation and use in the treatment of diseases
, World Intellectual Property Organization, , ,

Méthode de production 8

Conditions de réaction
Référence
Stereo-controlled solid-phase synthesis of oligo-nucleoside H-phosphonates by an oxazaphospholidine approach
Iwamoto, Naoki; Oka, Natsuhisa; Sato, Terutoshi; Wada, Takeshi, Angewandte Chemie, 2009, 48(3), 496-499

Méthode de production 9

Conditions de réaction
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  0 °C; 4 h, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 12
Référence
Highly Enantioselective Epoxidation of α,β-Unsaturated Ketones Catalyzed by Rare-Earth Amides [(Me3Si)2N]3RE(μ-Cl)Li(THF)3 with Phenoxy-Functionalized Chiral Prolinols
Zeng, Chao; Yuan, Dan; Zhao, Bei; Yao, Yingming, Organic Letters, 2015, 17(9), 2242-2245

Méthode de production 10

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
Référence
Large-scale preparation of versatile chiral auxiliaries derived from (S)-proline
Enders, Dieter; Kipphardt, Helmut; Gerdes, Peter; Brena-Valle, Leonardo J.; Bhushan, Vidya, Bulletin des Societes Chimiques Belges, 1988, 97(8-9), 691-704

Méthode de production 11

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  12 h, 50 psi, rt
Référence
Preparation of thiophene derivatives as anticancer agents
, World Intellectual Property Organization, , ,

Méthode de production 12

Conditions de réaction
1.1 Solvents: Diethyl ether ,  Tetrahydrofuran
1.2 Reagents: Potassium hydroxide Solvents: Methanol
Référence
Asymmetric alkenyl zirconocene/zinc additions to aldehydes and synthetic efforts toward pseudotrienic acid A
Jayasuriya, Nilukshi Renuka, 2007, , 68(9),

Méthode de production 13

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Methanol
Référence
Asymmetric cyclopentannulation reactions: scope and limitation
Schanen, Patrick, 2003, , ,

Méthode de production 14

Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ;  0 °C; 2 h, 0 - 25 °C
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 11
Référence
Reagents and methods for oligonucleotide synthesis
, World Intellectual Property Organization, , ,

Méthode de production 15

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  16 h, 1 atm, rt
Référence
Combined α,α-dialkylprolinol ether/Bronsted acid promotes Mannich reactions of aldehydes with un-activated imines. An entry to anti-configured propargylic amino alcohols
Gomez-Bengoa, Enrique; Jimenez, Jacqueline; Lapuerta, Irati; Mielgo, Antonia; Oiarbide, Mikel; et al, Chemical Science, 2012, 3(10), 2949-2957

Méthode de production 16

Conditions de réaction
Référence
Preparation of benzenediamine derivatives as inhibitors of indoleamine 2,3-dioxygenase for the treatment of cancer
, World Intellectual Property Organization, , ,

Méthode de production 17

Conditions de réaction
Référence
Preparation of pyrazolopyrimidines as cyclin-dependent kinase inhibitors
, World Intellectual Property Organization, , ,

Méthode de production 18

Conditions de réaction
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Diethyl ether ;  rt; 2 h, rt; rt → 0 °C
1.2 Solvents: Diethyl ether ;  0 °C; overnight, rt; rt → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  overnight, reflux
Référence
Mechanistic investigations of the asymmetric hydrosilylation of ketimines with trichlorosilane reveals a dual activation model and an organocatalyst with enhanced efficiency
Li, X.; Reeder, A. T.; Torri, F.; Adams, H.; Jones, S., Organic & Biomolecular Chemistry, 2017, 15(11), 2422-2435

2-[(2S)-pyrrolidin-2-yl]propan-2-ol Raw materials

2-[(2S)-pyrrolidin-2-yl]propan-2-ol Preparation Products

Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:92053-25-3)2-[(2S)-pyrrolidin-2-yl]propan-2-ol
A860166
Pureté:99%
Quantité:1g
Prix ($):192.0